

Technical Assessment: 2,5-Dimethyl-2-ethylhexanoic Acid

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Compound of Interest

Compound Name: 2,5-Dimethyl-2-ethylhexanoic acid

CAS No.: 24353-79-5

Cat. No.: B031094

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Physical Properties, Structural Analysis, and Pharmaceutical Applications

Executive Summary & Chemical Identity

2,5-Dimethyl-2-ethylhexanoic acid (CAS: 24353-79-5) is a highly branched, aliphatic carboxylic acid belonging to the class of Neo-acids (specifically, it is a structural isomer of Neodecanoic acid). Distinguished by a quaternary alpha-carbon atom, this molecule exhibits exceptional thermal and hydrolytic stability compared to linear fatty acids.

In drug development, this compound serves as a critical lipophilic moiety. Its steric bulk—derived from the "neo" structure (tri-substituted alpha carbon)—is utilized to modulate metabolic stability, enhance membrane permeability, or act as a stable counter-ion in salt formation.

Chemical Identification Table

Parameter	Detail
IUPAC Name	2-Ethyl-2,5-dimethylhexanoic acid
CAS Registry Number	24353-79-5
Common Class	Neodecanoic Acid Isomer (C10 Neo-acid)
Molecular Formula	C ₁₀ H ₂₀ O ₂
SMILES	<chem>CCC(C)(CCC(C)C)C(=O)O</chem>
Molecular Weight	172.26 g/mol

Physical & Chemical Properties

The following data synthesizes experimental values for the specific isomer and high-confidence consensus data for the neodecanoic acid class (C10 isomers), which share near-identical physicochemical profiles due to their isomeric nature.

Table 1: Physicochemical Specifications

Property	Value / Range	Context & Significance
Physical State	Liquid (at 20°C)	Colorless to pale yellow; low viscosity.[1]
Boiling Point	243 – 253 °C	High boiling point indicates strong intermolecular hydrogen bonding (dimerization).
Melting Point	< -30 °C	Branched structure disrupts crystal packing, maintaining liquid state at low temps.
Density	0.91 – 0.92 g/cm ³	Lower than water; typical for branched aliphatic acids.
Water Solubility	~0.025 g/100 mL	Practically insoluble (Lipophilic).
LogP (Octanol/Water)	3.6 – 3.8 (Calc.)	High lipophilicity; indicates excellent blood-brain barrier (BBB) penetration potential.
pKa	5.17	Weak acid; exists as a neutral molecule at gastric pH, ionized at physiological pH (7.4).
Refractive Index	1.419 – 1.421	Useful for purity verification.
Flash Point	~122 °C (Closed Cup)	Non-volatile under standard lab conditions; safe for high-temp synthesis.

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*Technical Note on Solubility: While insoluble in water, **2,5-dimethyl-2-ethylhexanoic acid** is miscible with common organic solvents (ethanol, chloroform, DMSO). In aqueous formulations, it requires conversion to a salt (e.g., sodium neodecanoate) or emulsification.*

Structural Analysis & Reactivity (Mechanism)

The defining feature of **2,5-dimethyl-2-ethylhexanoic acid** is the Quaternary Alpha-Carbon (C2). This carbon is bonded to:

- The Carboxyl group (-COOH)[2]
- An Ethyl group (-CH₂CH₃)
- A Methyl group (-CH₃)
- The Isohexyl chain (-CH₂CH₂CH(CH₃)₂)

The "Neo" Effect: Steric Shielding

Unlike linear fatty acids (e.g., decanoic acid), the alpha-quaternary center creates a "steric umbrella."

- **Hydrolytic Stability:** Esters formed from this acid are exceptionally resistant to hydrolysis because water molecules and esterases cannot easily access the carbonyl carbon.
- **Metabolic Stability:** The absence of alpha-hydrogens blocks standard -oxidation pathways. Furthermore, the steric bulk significantly retards -oxidation.

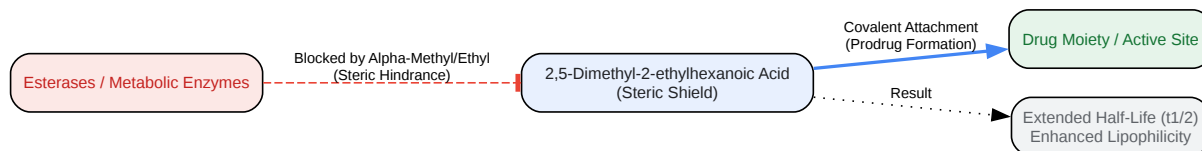


Fig 1: Steric Shielding Mechanism of Neo-Acid Structures

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Applications in Drug Development[7][8]

A. Prodrug Derivatization

Researchers utilize **2,5-dimethyl-2-ethylhexanoic acid** to synthesize lipophilic ester prodrugs. By esterifying a polar drug molecule (containing a hydroxyl group) with this acid, scientists achieve two goals:

- **Increased Permeability:** The high LogP (3.6) facilitates passive diffusion across lipid membranes (e.g., intestinal wall, BBB).
- **Controlled Release:** The sterically hindered ester bond hydrolyzes slowly in vivo, providing a sustained-release profile compared to linear esters (like acetates or valerates).

B. Pharmaceutical Salts & Excipients

The acid can form salts with basic API (Active Pharmaceutical Ingredient) amines. The resulting neodecanoate salts often exhibit:

- Lower melting points (sometimes forming ionic liquids).
- Increased solubility in non-polar vehicles (oil-based injectables).

C. Metabolic Probe

Due to its resistance to

-oxidation, this specific isomer is used as a negative control or probe in metabolic stability assays to study fatty acid degradation pathways.

Synthesis & Production Methodology

Note: This compound is typically produced industrially via the Koch Reaction, but for research purposes, high-purity synthesis is required.

Industrial Pathway (Koch Synthesis)

The acid is synthesized by the carbonylation of a branched olefin (nonene isomer) with carbon monoxide and water under high pressure, catalyzed by strong acids (H_2SO_4 , HF, or BF_3).

Reaction Scheme: Branched Olefin (C9) + CO + H₂O → Neo-Acid (C10)

Laboratory Purification Protocol

For pharmaceutical applications requiring >99% purity (removing other isomers), the following protocol is recommended:

- Distillation: Perform fractional vacuum distillation.
 - Pressure:[2] 5–10 mmHg.
 - Temp: Collect fractions around 130–140°C (adjusted for vacuum).
- Derivatization (Optional): Convert to the methyl ester using Methanol/ H_2SO_4 .
 - Methyl esters have lower boiling points and are easier to separate via preparative GC or flash chromatography.
 - Hydrolyze back to the acid using KOH/Ethanol under reflux (requires harsh conditions due to steric hindrance).
- Validation: Verify structure via $^1\text{H-NMR}$.
 - Diagnostic Signals: Look for the distinct singlet/triplet patterns of the alpha-methyl and alpha-ethyl groups, and the doublet of the terminal isopropyl group.

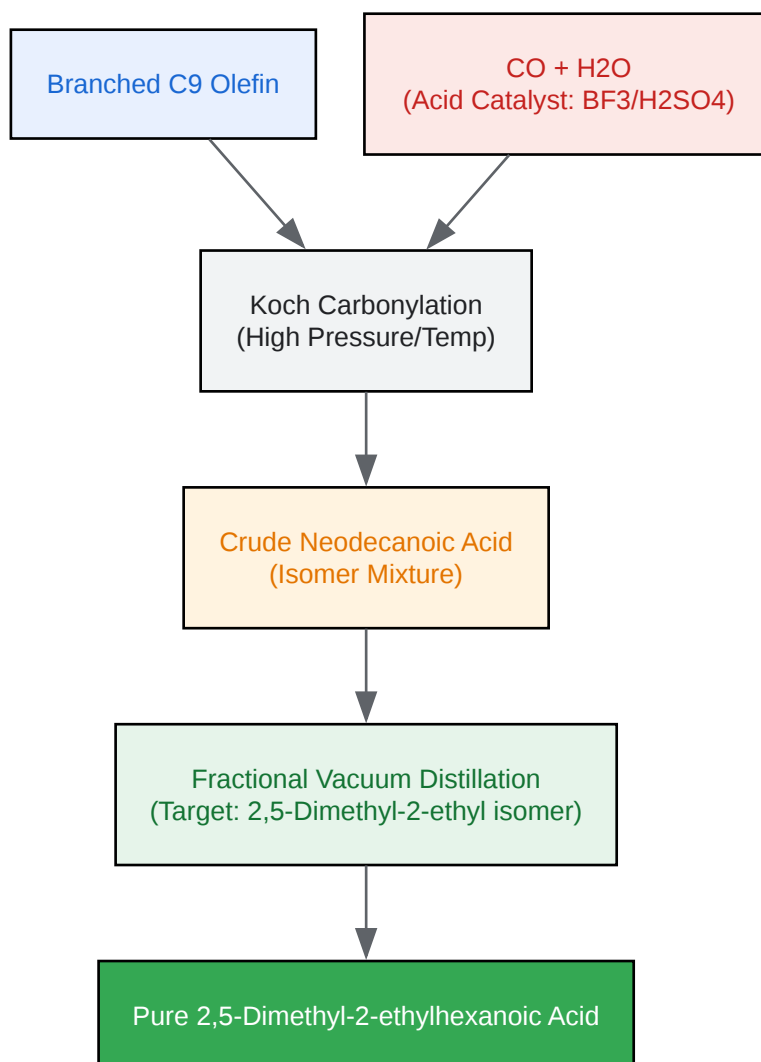


Fig 2: Production Workflow via Koch Reaction

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Safety & Handling (MSDS Summary)

While generally considered low toxicity (similar to other long-chain fatty acids), standard laboratory precautions apply.

- Hazards: Skin and eye irritant.[3] May cause respiratory irritation if misted.
- PPE: Nitrile gloves, safety goggles, and lab coat.
- Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though it is not highly hygroscopic).

- Incompatibility: Avoid strong oxidizing agents and strong bases (exothermic neutralization).

References

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- Fefer, M. (1978). Neo-Acids: Synthetic Highly Branched Acids. Journal of the American Oil Chemists' Society. (Contextual grounding for Koch acid properties).

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